

Technical Guide: Spectroscopic Data of 3-Nitrofluoranthren-9-ol

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Compound of Interest

Compound Name: 3-Nitrofluoranthren-9-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **3-Nitrofluoranthren-9-ol**. The information is compiled from peer-reviewed literature and is intended to assist researchers in the identification and characterization of this compound.

While comprehensive experimental spectra for **3-Nitrofluoranthren-9-ol** are not widely available in public spectral databases, key NMR data has been reported in the literature. This guide focuses on presenting this data, along with information on related compounds to provide a broader context for spectroscopic analysis.

Spectroscopic Data

The primary source of spectroscopic data for **3-Nitrofluoranthren-9-ol** comes from a study by Evans et al. (1994), which focused on the correct structural assignment of phenolic metabolites of 3-nitrofluoranthrene using high-resolution NMR spectroscopy.^[1]

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the ¹H NMR chemical shift data for **3-Nitrofluoranthren-9-ol**.

Table 1: ¹H NMR Chemical Shift Data for **3-Nitrofluoranthren-9-ol**

Proton	Chemical Shift (ppm)
H-1	8.04
H-2	8.65
H-4	9.12
H-5	8.12
H-7	7.62
H-8	7.91
H-10	7.68

Data sourced from Evans et al. (1994).[1]

1.2. Mass Spectrometry (MS)

Specific mass spectrometry data for **3-Nitrofluoranthene-9-ol** is not detailed in the readily available literature. However, for the parent compound, 3-Nitrofluoranthene, GC-MS data is available, showing a top mass-to-charge ratio (m/z) of 247.[2] For **3-Nitrofluoranthene-9-ol**, the expected molecular ion peak would correspond to its molecular weight.

1.3. Infrared (IR) Spectroscopy

Detailed experimental IR spectra for **3-Nitrofluoranthene-9-ol** are not readily available. However, the IR spectrum of the parent compound, 3-Nitrofluoranthene, shows strong characteristic absorption peaks for the nitro group at 1323 cm⁻¹ (symmetric stretch) and 1516 cm⁻¹ (asymmetric stretch).[3] For **3-Nitrofluoranthene-9-ol**, one would expect to see these nitro group bands in addition to a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group.

Experimental Protocols

The following methodologies are based on the protocols described in the literature for the analysis of nitrofluoranthene metabolites.

2.1. NMR Spectroscopy Protocol

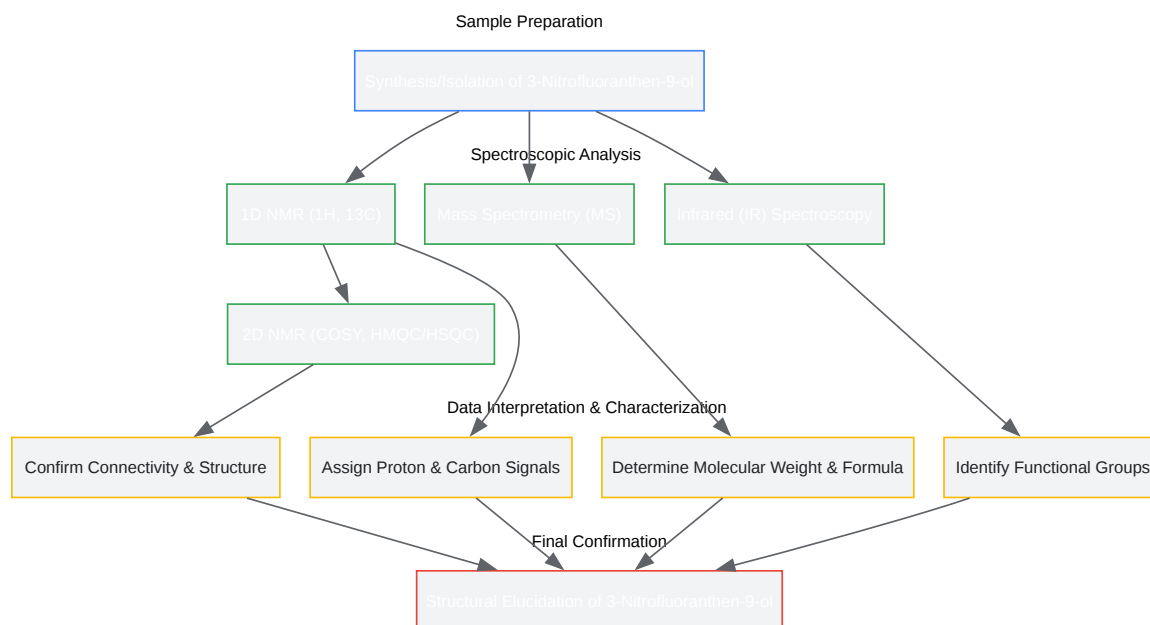
The NMR spectral analysis for the structural determination of **3-Nitrofluoranthene-9-ol** was performed using one- and two-dimensional methods at 500 MHz.^[1]

- **Sample Preparation:** Samples were prepared by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d6).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz) was used to acquire the spectra.
- **Data Acquisition:** One-dimensional ¹H NMR spectra were acquired to determine chemical shifts and coupling constants. Two-dimensional techniques, such as COSY (Correlation Spectroscopy), were employed to establish proton-proton connectivity and aid in the definitive assignment of the proton signals.^[1]

Mandatory Visualizations

3.1. Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of **3-Nitrofluoranthene-9-ol**.

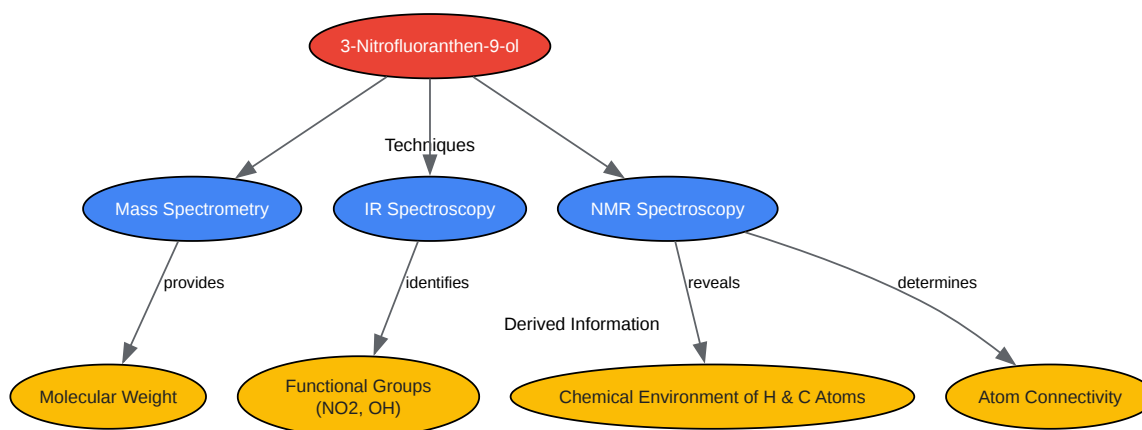


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Caption: Workflow for Spectroscopic Analysis.

3.2. Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the relationship between different spectroscopic techniques and the information they provide for the structural elucidation of **3-Nitrofluoranthren-9-ol**.



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Caption: Spectroscopic Information Relationship.

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